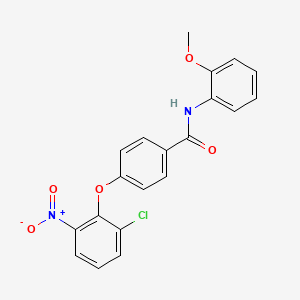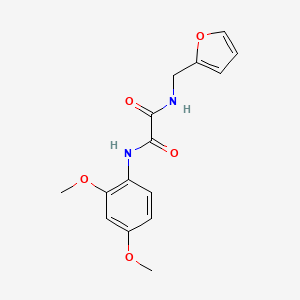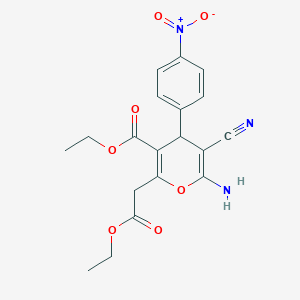
4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide, commonly known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was initially developed as a treatment for metabolic and cardiovascular diseases, but it has also been studied for its potential use in enhancing athletic performance.
Wirkmechanismus
GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, which can improve lipid metabolism and reduce inflammation.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved lipid metabolism, and reduced inflammation. The compound has also been shown to increase endurance and improve exercise performance.
Vorteile Und Einschränkungen Für Laborexperimente
GW501516 is a valuable tool for studying the role of PPARδ in regulating lipid and glucose metabolism. Its ability to activate PPARδ makes it a useful compound for studying the effects of this nuclear receptor on various physiological processes. However, the compound has also been shown to have potential side effects, including an increased risk of cancer.
Zukünftige Richtungen
There are several potential future directions for research on GW501516. One area of interest is the development of safer and more effective PPARδ agonists for the treatment of metabolic and cardiovascular diseases. Another potential direction is the use of GW501516 as a performance-enhancing drug, although this raises ethical and safety concerns. Overall, GW501516 has significant potential for both therapeutic and research applications, and further studies are needed to fully understand its effects and limitations.
Synthesemethoden
The synthesis of GW501516 involves several steps, including the reaction of 2-chloro-6-nitrophenol with 2-methoxyphenylamine to form the corresponding amine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to obtain the final product, GW501516.
Wissenschaftliche Forschungsanwendungen
GW501516 has been extensively studied for its potential therapeutic applications. Several studies have shown that the compound can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity. It has also been shown to have cardioprotective effects, potentially making it a valuable treatment option for cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-27-18-8-3-2-6-16(18)22-20(24)13-9-11-14(12-10-13)28-19-15(21)5-4-7-17(19)23(25)26/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVVCUFOUHMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}butanenitrile](/img/structure/B5018284.png)
![4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5018290.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018310.png)

![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5018328.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)

![3,4,5-trimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5018354.png)
![N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5018370.png)

![2-(ethylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5018386.png)